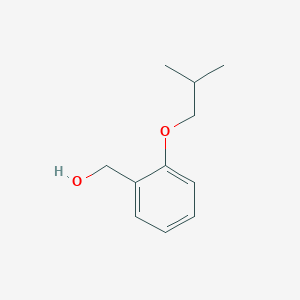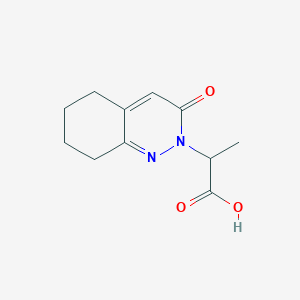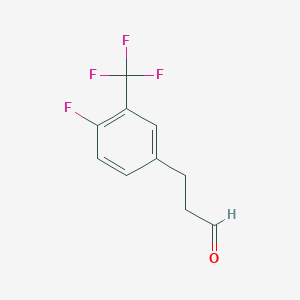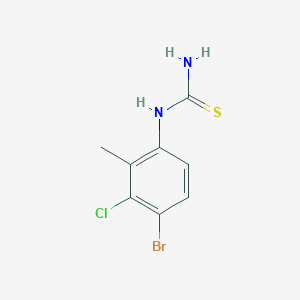
4-Bromo-3-chloro-2-methylphenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-3-chloro-2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring, along with a thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-chloro-2-methylphenyl)thiourea typically involves the reaction of 4-bromo-3-chloro-2-methylaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with the amine to form the desired thiourea compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of 1-(4-Bromo-3-chloro-2-methylphenyl)thiourea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromo-3-chloro-2-methylphenyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiourea moiety can undergo oxidation to form sulfonyl derivatives or reduction to form corresponding amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include various substituted phenylthioureas.
Oxidation: Products include sulfonyl derivatives.
Reduction: Products include corresponding amines.
Applications De Recherche Scientifique
1-(4-Bromo-3-chloro-2-methylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its inhibitory effects on certain enzymes.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-3-chloro-2-methylphenyl)thiourea involves its interaction with specific molecular targets. For instance, it has been shown to inhibit urease, an enzyme responsible for the hydrolysis of urea into ammonia and carbon dioxide. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its inhibitory effects. This mechanism is of particular interest in the development of anti-urease agents for medical and agricultural applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Bromo-2-methylphenyl)thiourea
- 1-(3-Chloro-2-methylphenyl)thiourea
- 1-(4-Bromo-3-chlorophenyl)thiourea
Comparison
1-(4-Bromo-3-chloro-2-methylphenyl)thiourea is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different inhibitory effects on enzymes or different reactivity in organic transformations, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
1263376-09-5 |
|---|---|
Formule moléculaire |
C8H8BrClN2S |
Poids moléculaire |
279.59 g/mol |
Nom IUPAC |
(4-bromo-3-chloro-2-methylphenyl)thiourea |
InChI |
InChI=1S/C8H8BrClN2S/c1-4-6(12-8(11)13)3-2-5(9)7(4)10/h2-3H,1H3,(H3,11,12,13) |
Clé InChI |
WZTKQVUYKOTJFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1Cl)Br)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


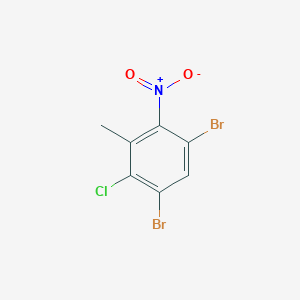

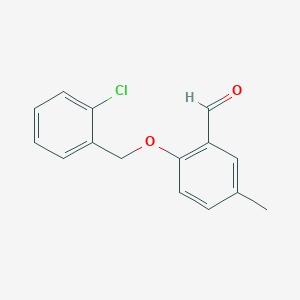
![6-Cyclopropyl-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12996894.png)
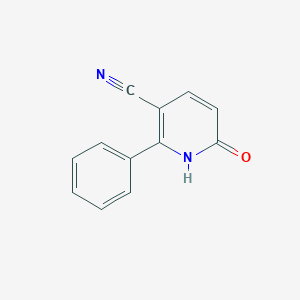
![6-Bromo-1-ethyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B12996902.png)
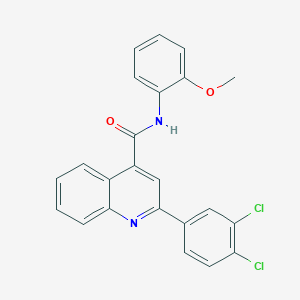
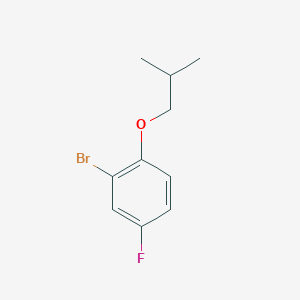
![Ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12996916.png)

